N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethyl group, a nitrobenzene moiety, and a sulfonamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common route starts with the nitration of benzene to form nitrobenzene. This is followed by sulfonation to introduce the sulfonamide group. The aminoethyl group is then introduced through a series of reactions involving the reduction of the nitro group and subsequent alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps to ensure the desired purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can participate in redox reactions, affecting cellular processes. The aminoethyl group can enhance binding affinity to specific proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(1-aminoethyl)phenyl]methyl}-4-chlorobenzene-1-sulfonamide hydrochloride
- N-{[4-(1-aminoethyl)phenyl]methyl}-4-methoxybenzene-1-sulfonamide hydrochloride
- N-{[4-(1-aminoethyl)phenyl]methyl}-4-fluorobenzene-1-sulfonamide hydrochloride
Uniqueness
N-{[4-(1-aminoethyl)phenyl]methyl}-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, such as chloro, methoxy, or fluoro groups, which can alter their chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(1-aminoethyl)phenyl]methyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S.ClH/c1-11(16)13-4-2-12(3-5-13)10-17-23(21,22)15-8-6-14(7-9-15)18(19)20;/h2-9,11,17H,10,16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVGUSOYMPINAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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